molecular formula C12H2Br6O2 B12654502 1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin CAS No. 116490-11-0

1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin

Cat. No.: B12654502
CAS No.: 116490-11-0
M. Wt: 657.6 g/mol
InChI Key: SPZKBZTVCHRNQS-UHFFFAOYSA-N
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Description

1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin is a type of dioxin compound characterized by the presence of six bromine atoms attached to a dibenzo-p-dioxin structure. This compound is not naturally occurring and is typically produced as a byproduct of industrial processes such as waste incineration and the manufacturing of certain chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin involves the bromination of dibenzo-p-dioxin. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzo-p-dioxin ring .

Industrial Production Methods

Industrial production of this compound is generally achieved through large-scale bromination processes. These processes involve the use of bromine gas and a suitable catalyst in a controlled environment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of dioxins in environmental samples.

    Biology: Studied for its toxicological effects on living organisms, particularly its impact on endocrine and immune systems.

    Medicine: Investigated for its potential role in causing diseases such as cancer and its mechanism of action at the molecular level.

    Industry: Used in the development of flame retardants and other brominated compounds.

Mechanism of Action

The mechanism of action of 1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in toxic effects, including disruption of endocrine function and immune response .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,7,8-Hexabromodibenzo(b,e)(1,4)dioxin: Similar structure but with bromine atoms at different positions.

    1,2,3,6,7,8-Hexabromodibenzo(b,e)(1,4)dioxin: Another isomer with bromine atoms at different positions.

    1,2,3,4,6,7,8,9-Octachlorodibenzo(b,e)(1,4)dioxin: Chlorinated analog with eight chlorine atoms instead of bromine .

Uniqueness

1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. The position of the bromine atoms affects the compound’s interaction with biological receptors and its overall toxicity .

Properties

CAS No.

116490-11-0

Molecular Formula

C12H2Br6O2

Molecular Weight

657.6 g/mol

IUPAC Name

1,2,3,4,6,8-hexabromodibenzo-p-dioxin

InChI

InChI=1S/C12H2Br6O2/c13-3-1-4(14)10-5(2-3)19-11-8(17)6(15)7(16)9(18)12(11)20-10/h1-2H

InChI Key

SPZKBZTVCHRNQS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br

Origin of Product

United States

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